molecular formula C15H7ClF3NO3 B8321857 6-chloro-4-[2-(2-furyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

6-chloro-4-[2-(2-furyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Cat. No. B8321857
M. Wt: 341.67 g/mol
InChI Key: RNTLPSPDXMIJMC-UHFFFAOYSA-N
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Patent
US05874430

Procedure details

To a solution of 5.9 g (25 mmoles) of 1,1-dibromo-2-(furan-2-yl)ethylene in 124 mL of anhydrous THF at -20° was added dropwise 31.0 mL of 1.6M n-butyllithium in hexanes (50 mmoles). This solution was allowed to warm to ambient temperature over a period of 30 min, after which time it was cooled to -50°. 4,6-Dichloro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (2.65 g, 9.27 mmoles) was added in one portion, and the resulting solution was allowed to warm to -35° over 40 min. The reaction was quenched by the addition of aqueous ammonium chloride, and this mixture was poured onto water and extracted twice with ethyl acetate. The combined extracts were washed with brine, dried over sodium sulfate, and evaporated. The crude product was purified by column chromatography on silica gel (elution with 15% and 30% ethyl acetate in hexanes) affording 3.5 g of a solid which was recrystallized from ethyl acetate/hexanes to afford 3.03 g (95.7%) of the title compound.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
124 mL
Type
solvent
Reaction Step One
Name
4,6-Dichloro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Quantity
2.65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][C:4]1[O:5][CH:6]=[CH:7][CH:8]=1.C([Li])CCC.Cl[C:16]1([C:28]([F:31])([F:30])[F:29])[C:21]2[CH:22]=[C:23]([Cl:26])[CH:24]=[CH:25][C:20]=2[NH:19][C:18](=[O:27])[O:17]1>C1COCC1>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]2[NH:19][C:18](=[O:27])[O:17][C:16]([C:2]#[C:3][C:4]3[O:5][CH:6]=[CH:7][CH:8]=3)([C:28]([F:29])([F:30])[F:31])[C:21]=2[CH:22]=1

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
BrC(=CC=1OC=CC1)Br
Name
Quantity
31 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
50 mmol
Type
reactant
Smiles
Name
Quantity
124 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
4,6-Dichloro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Quantity
2.65 g
Type
reactant
Smiles
ClC1(OC(NC2=C1C=C(C=C2)Cl)=O)C(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which time it was cooled to -50°
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -35° over 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of aqueous ammonium chloride
ADDITION
Type
ADDITION
Details
this mixture was poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (elution with 15% and 30% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(OC(N2)=O)(C(F)(F)F)C#CC=2OC=CC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 110.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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